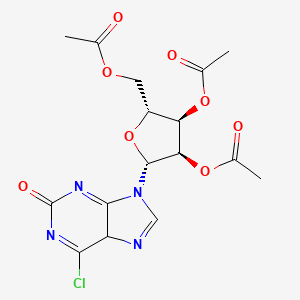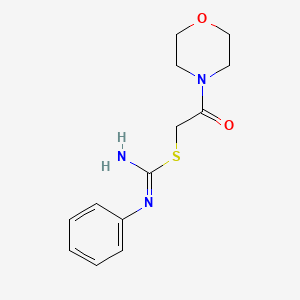
2-Morpholino-2-oxoethyl N'-phenylcarbamimidothioate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S. It is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylcarbamimidothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride typically involves the reaction of morpholine with ethyl chloroformate to form 2-morpholino-2-oxoethyl chloride. This intermediate is then reacted with N’-phenylthiourea to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylcarbamimidothioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenylcarbamimidothioates .
Wissenschaftliche Forschungsanwendungen
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can affect cellular processes such as cytokinesis and cell cycle regulation. The morpholine ring plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple heterocyclic compound with a wide range of applications.
Thiourea Derivatives: Compounds with similar structural features and biological activities.
Oxoethyl Compounds: Molecules containing the oxoethyl group, used in various chemical reactions.
Uniqueness
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C13H17N3O2S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16/h1-5H,6-10H2,(H2,14,15) |
InChI-Schlüssel |
MDRJUNKHPDMLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
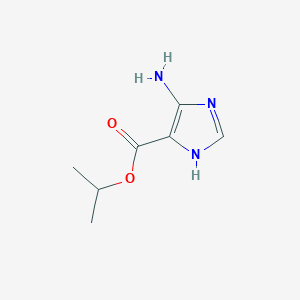
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
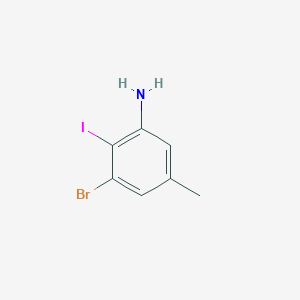
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
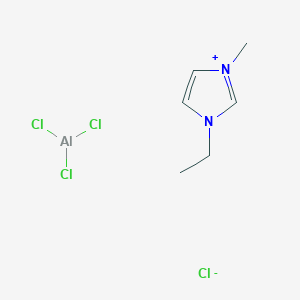
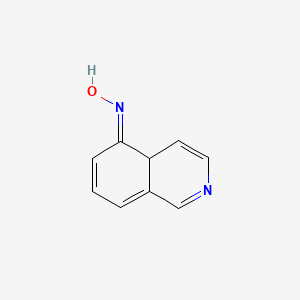

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
